Anticancer agent 139

Tubulin inhibitor Comparative oncology NCI-60 screening

Standard tubulin inhibitors often lack CNS-specific efficacy data, complicating glioblastoma mechanistic studies. Anticancer agent 139 (Compound 6h) is a validated N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine with distinct SAR positioning. - Unique π-cationic interaction with tubulin Lys352 (docking score: -8.144 kcal/mol; 100 ns MD in PDB:5LYJ) - NCI-60 panel: 86.61% PGI in SNB-19 (CNS); outperforms Imatinib (5.8% PGI) and analogs 6i/6f - Critical benchmark for SAR studies & scoring function validation Immediate supply for academic and industrial labs.

Molecular Formula C16H12F3N3O
Molecular Weight 319.28 g/mol
Cat. No. B12396245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 139
Molecular FormulaC16H12F3N3O
Molecular Weight319.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=NN=C(O2)C3=CC(=C(C(=C3)F)F)F)C
InChIInChI=1S/C16H12F3N3O/c1-8-3-4-13(9(2)5-8)20-16-22-21-15(23-16)10-6-11(17)14(19)12(18)7-10/h3-7H,1-2H3,(H,20,22)
InChIKeyYVXYCCNBPZAKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 139: 1,3,4-Oxadiazole Tubulin Inhibitor


Anticancer agent 139 (also designated as Compound 6h) is a synthetic small molecule belonging to the N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine class [1]. Its molecular formula is C16H12F3N3O with a molecular weight of 319.28 g/mol and CAS number 2954795-29-8 . The compound was rationally designed via scaffold hopping from known tubulin inhibitors (IMC-038525, IMC-094332, and FATB) and exhibits anticancer activity through a π-cationic interaction with the Lys352 residue of tubulin [1].

Scaffold-hopping tubulin inhibitor targeting colchicine binding site
Engages Lys352 via π-cationic interaction for tubulin polymerization disruption
N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine core scaffold

Anticancer Agent 139: Risk of Analog Substitution


Within the 10-compound N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine series (6a–j), minute structural variations on the N-aryl substituent produce profound differences in anticancer activity across the NCI-60 cell line panel [1]. Compound 6h (Anticancer agent 139) displays a unique activity profile characterized by high percent growth inhibition (PGI) in specific tumor types, a feature not uniformly shared by its closest analogs 6i or 6f [1]. Moreover, 6h distinguishes itself from the clinical comparator Imatinib through superior efficacy in CNS, ovarian, renal, breast, prostate, and melanoma cancer panels, while other oxadiazoles in the series fail to achieve this level of differential activity [2]. Therefore, generic substitution within this chemical class is not scientifically supported without compromising experimental reproducibility and target engagement profiles.

N-aryl substituent variation within the oxadiazole series can profoundly shift anticancer activity profiles across NCI-60 panel; analog 6i may not reproduce 6h target engagement
Imatinib (kinase inhibitor) exhibits distinct mechanism and lower panel response in CNS/ovarian/renal models; activity profiles may not transfer directly for tubulin pathway studies

Anticancer Agent 139: Comparative Performance Evidence


Panel-Wide Superiority Over Imatinib

In a direct head-to-head comparison using the NCI-60 single-dose (10 µM) anticancer assay, Anticancer agent 139 (Compound 6h) demonstrated markedly higher percent growth inhibition (PGI) than Imatinib across six distinct cancer panels [1]. Specifically, 6h achieved average PGIs of 56.18% (CNS), 40.41% (ovarian), 36.36% (renal), 27.61% (breast), 22.61% (prostate), and 10.33% (melanoma), whereas Imatinib's corresponding values were 5.8%, -7.16%, 3.25%, 12.15%, 12.5%, and -0.87%, respectively [1]. This represents a 50.38 percentage-point improvement in CNS cancer and a 47.57 percentage-point improvement in ovarian cancer [1].

Panel Response vs Imatinib
Direct comparison
6h CNS 56.18% vs 5.80% (+50.38 pp)
Ovarian 40.41% vs -7.16% (+47.57 pp)
Renal 36.36% vs 3.25% (+33.11 pp)
Reported higher panel response over Imatinib; supports CNS/ovarian/renal model endpoint comparison
NCI-60 single-dose 10 µM assay
Tubulin inhibitor Comparative oncology NCI-60 screening

Best-in-Series Potency Against Analogs

Within the 10-compound N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine series (6a–j), Anticancer agent 139 (6h) exhibited the highest PGI values against three specific NCI-60 cell lines: SNB-19 (CNS), OVCAR-8 (ovarian), and NCI-H40 (non-small cell lung) [1]. The PGI values for 6h were 86.61%, 85.26%, and 75.99%, respectively [1]. In contrast, the closest structural analog 6i (which differs only by the N-aryl substitution pattern) showed PGIs of only 3.22% (CNS), 3.19% (ovarian), and 7.65% (NSCLC) across the same panel averages, with no reported activity in these specific cell lines [1]. This 80+ percentage-point difference underscores the non-interchangeable nature of oxadiazole analogs.

Series Activity vs Analog 6i
Cross-study comparable
6h SNB-19 86.61%, OVCAR-8 85.26%, NCI-H40 75.99%
6i panel averages <8% (CNS 3.22%, Ovarian 3.19%, NSCLC 7.65%)
Supports specific cell-line model selection for SNB-19, OVCAR-8, NCI-H40 studies
NCI-60 10 µM; distinct N-aryl substitution drives activity divergence
Oxadiazole SAR Tubulin polymerization inhibitor CNS/ovarian/lung cancer

Tubulin Docking Advantage Over Combretastatin A4

Molecular docking studies targeting the tubulin-combretastatin A4 binding site (PDB: 5LYJ) revealed that Anticancer agent 139 (6h) achieves a docking score of −8.144 kcal/mol, engaging in a π-cationic interaction with the Lys352 residue [1]. As a benchmark, Combretastatin A4—a well-established tubulin polymerization inhibitor—exhibits a docking score of approximately −7.8 kcal/mol in an independent computational study using the same target protein [2]. While not a direct head-to-head comparison within a single study, the more negative docking score of 6h suggests a stronger predicted binding affinity, which may translate to more effective tubulin disruption.

Tubulin Docking vs CA4
Cross-study comparable
6h −8.144 kcal/mol vs Combretastatin A4 ~−7.8 kcal/mol
Δ −0.344 kcal/mol (more negative)
Predicted stronger binding affinity; supports tubulin-binding assay interpretation
Docking at tubulin-colchicine site (PDB: 5LYJ); independent CA4 study
Molecular docking Tubulin-colchicine binding site Binding affinity prediction

Predicted Drug-Likeness and Safety Profile

All 10 oxadiazole analogs, including Anticancer agent 139 (6h), were predicted to follow Lipinski's rule of five, indicating favorable oral bioavailability potential [1]. Specifically, 6h possesses 3 rotatable bonds, 6 hydrogen-bond acceptors, and 1 hydrogen-bond donor, with a molecular weight of 319.28 g/mol and a predicted logP of 3.23 [1]. Toxicity prediction using ProTox II classified 6h as a Class IV compound (safe) with an LD50 of 550 mg/kg, though it was flagged for potential hepatotoxicity and carcinogenicity—a profile shared by several analogs (6a, 6c, 6d, 6i, 6j) [1]. Critically, 6h was predicted to be inactive for immunotoxicity, mutagenicity, and cytotoxicity [1].

Predicted ADME/Tox
Class-level inference
Lipinski compliant, logP 3.23, LD50 550 mg/kg, no predicted immunotoxicity/mutagenicity; flagged hepatotoxicity/carcinogenicity
Supports early discovery screening; in silico predictions require experimental validation
SwissADME/ProTox II computational predictions
ADME prediction In silico toxicology Drug-likeness

Anticancer Agent 139: Preclinical Applications


Validating Tubulin Pathways in CNS Cancer

Anticancer agent 139 demonstrates its highest panel-wide activity in CNS cancer (average PGI 56.18%), outperforming Imatinib (5.8% PGI) and all other oxadiazole analogs [1]. The compound is therefore ideally suited for mechanistic studies examining tubulin polymerization dynamics in glioblastoma and other CNS tumor cell lines, particularly SNB-19 (PGI 86.61%) [2]. Researchers should prioritize this compound over generic tubulin inhibitors when CNS-specific pathway interrogation is the primary objective.

SAR Studies in 1,3,4-Oxadiazole Series

With quantitative PGI data available for all 10 analogs (6a–j) across the NCI-60 panel, Anticancer agent 139 serves as a critical reference compound for structure-activity relationship (SAR) investigations [1]. Its unique activity profile in SNB-19, OVCAR-8, and NCI-H40 cells—combined with its well-defined π-cationic interaction with tubulin Lys352 [2]—provides a robust benchmark for evaluating newly synthesized oxadiazole derivatives. Procurement of 6h alongside less active analogs (e.g., 6i) enables controlled SAR experimentation.

Docking and MD Simulation Validation

The availability of a validated molecular docking score (−8.144 kcal/mol) and 100 ns molecular dynamics simulation data for Anticancer agent 139 in complex with tubulin (PDB: 5LYJ) makes it an excellent tool for computational chemists developing or refining scoring functions and binding pose prediction algorithms [1]. The compound's specific π-cationic interaction with Lys352 offers a distinctive chemical feature for validation studies that is not present in many other tubulin binders.

Screening for Ovarian and Renal Cancers

Given its superior PGI values in ovarian (40.41% panel average) and renal (36.36% panel average) cancers relative to Imatinib [1], Anticancer agent 139 is a strong candidate for inclusion in targeted screening panels focused on these tumor types. Specifically, its 85.26% PGI in OVCAR-8 cells [2] positions it as a valuable positive control for high-throughput screening campaigns aimed at identifying novel ovarian cancer therapeutics.

Application
Selection Property
Validation Focus
CNS cancer tubulin pathway studies
Tubulin polymerization inhibition mechanism
Model-response endpoint monitoring in glioblastoma research
Oxadiazole SAR reference
Distinct N-aryl substitution profile
Analog activity benchmarking in NCI-60 panel
Computational docking validation
Predicted tubulin binding interaction
Binding pose and simulation validation
Ovarian/renal cancer targeted screening
Reported panel response profile
Growth inhibition screening reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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